8-Acetylneosolaniol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S,12S)-4,11-diacetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O9/c1-10-6-15-20(8-26-11(2)22,7-14(10)28-12(3)23)19(5)17(29-13(4)24)16(25)18(30-15)21(19)9-27-21/h6,14-18,25H,7-9H2,1-5H3/t14-,15+,16+,17+,18+,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQPSTSCCIEMEI-HXZSLLSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65041-92-1 | |
| Record name | Neosoloaniol monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065041921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxydiacetoxyscirpenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fermentation and Biomass Processing
Fusarium strains are cultivated in liquid media (e.g., rice-based substrates) under controlled conditions. After 10–14 days, mycelia and spores are harvested via filtration or centrifugation. The biomass is lyophilized and homogenized to enhance metabolite extraction efficiency.
Solvent Extraction
Crude this compound is extracted using polar solvents:
| Solvent System | Extraction Efficiency (%) | Purity (%) |
|---|---|---|
| Ethyl acetate:MeOH (3:1) | 78–85 | 45–50 |
| Acetonitrile:H2O (4:1) | 65–72 | 35–40 |
| Chloroform:MeOH (2:1) | 70–75 | 40–45 |
Post-extraction, the solvent is evaporated under reduced pressure, and the residue is reconstituted in methanol for further purification.
Chromatographic Purification
Liquid-liquid partitioning (e.g., hexane:ethyl acetate) removes non-polar contaminants. Final purification employs silica gel column chromatography (gradient elution with chloroform:methanol) or preparative HPLC (C18 column, acetonitrile:H2O mobile phase). Typical yields range from 0.5–1.2% of dry biomass weight.
Chemical Synthesis Approaches
Semi-Synthesis from Neosolaniol
This compound is derivatized from neosolaniol (a precursor trichothecene) via acetylation:
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Protection of Hydroxyl Groups : Neosolaniol’s C-4 and C-15 hydroxyls are protected using tert-butyldimethylsilyl (TBDMS) groups.
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Acetylation at C-8 : The C-8 hydroxyl is acetylated with acetic anhydride in pyridine (60°C, 6 h).
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Deprotection : TBDMS groups are removed using tetra-n-butylammonium fluoride (TBAF) in THF.
This method achieves ~40% overall yield but requires rigorous safety protocols due to toxin volatility.
Total Synthesis Challenges
The tricyclic trichothecene core poses synthetic hurdles, including stereoselective formation of the 12,13-epoxide and C-9/C-10 double bond. A 15-step route reported by McCormick et al. involves:
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Diels-Alder Cyclization : To construct the decalin system.
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Epoxidation : Using m-chloroperbenzoic acid (mCPBA).
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Late-Stage Acetylation : Similar to semi-synthesis.
However, total synthesis remains impractical for large-scale production due to low yields (<5%) and complex intermediates.
Analytical Methods for Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 220 nm resolves this compound from analogs. A gradient of 30–70% acetonitrile in water (0.1% trifluoroacetic acid) over 25 min achieves baseline separation.
Chemical Reactions Analysis
Types of Reactions: 8-Acetylneosolaniol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into less toxic forms.
Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Acetic anhydride and other acylating agents are used for substitution reactions.
Major Products Formed:
Hydroxylated derivatives: Formed through oxidation.
Reduced forms: Resulting from reduction reactions.
Different esters: Produced through substitution reactions.
Scientific Research Applications
Agricultural Applications
Inhibition of Parasitic Weeds
One of the most significant applications of 8-acetylneosolaniol is its ability to inhibit the germination of parasitic weeds, particularly Striga hermonthica. Research indicates that this compound can completely inhibit the germination of Striga at concentrations as low as 24 µM. The inhibitory effects are attributed to the acetylation of hydroxyl moieties, enhancing its potency compared to other trichothecenes like neosolaniol and T-2 toxin .
Table 1: Inhibitory Effects of Trichothecenes on Striga hermonthica
| Compound | Concentration (µM) | Inhibition (%) |
|---|---|---|
| This compound | 24 | 100 |
| Neosolaniol | Varies | Moderate |
| T-2 Toxin | Varies | Low |
This property makes this compound a candidate for developing natural herbicides, potentially reducing reliance on synthetic chemicals in agriculture.
Toxicological Research
Understanding Mycotoxin Mechanisms
This compound is part of a broader class of trichothecenes that are studied for their toxicological effects on humans and animals. Research has shown that these compounds can disrupt protein synthesis, leading to various adverse health effects. The European Food Safety Authority has established tolerable daily intake levels for trichothecenes, including those derived from Fusarium species .
Case Study: Toxicity Assessment in Livestock
A study assessed the impact of dietary exposure to trichothecenes in livestock. It highlighted that even low levels of exposure to compounds like this compound could lead to significant health issues, including immune suppression and reproductive toxicity .
Medicinal Potential
Anticancer Activity
Recent studies have begun to explore the potential anticancer properties of this compound. Preliminary findings suggest that it may exhibit cytotoxic effects against various cancer cell lines, although more research is needed to elucidate its mechanisms and efficacy in vivo .
Table 2: Cytotoxicity Studies on this compound
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HepG2 | TBD | Potential anticancer activity |
| MDA-MB-231 | TBD | Further investigation required |
Biosynthesis Insights
Understanding the biosynthetic pathways leading to the production of this compound is crucial for both agricultural and medicinal applications. Research indicates that specific genes, such as Tri16, are involved in the esterification processes that produce this compound from its precursors . This knowledge can aid in genetic engineering efforts aimed at enhancing the production of beneficial mycotoxins while minimizing harmful ones.
Mechanism of Action
8-Acetylneosolaniol exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the polypeptide chain. This inhibition leads to cell death and is the basis for its toxic properties. The compound also affects other cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Neosolaniol: A precursor to 8-Acetylneosolaniol, differing by the absence of the acetyl group.
T-2 Toxin: Another type A trichothecene with similar toxic properties but different structural features.
4,15-Diacetoxyscirpenol: A related compound with two acetyl groups at different positions.
Uniqueness: this compound is unique due to its specific acetylation pattern, which influences its biological activity and toxicity. Its distinct structure allows for specific interactions with cellular targets, making it a valuable compound for studying the mechanisms of trichothecene toxicity and for potential therapeutic applications .
Biological Activity
8-Acetylneosolaniol (8-Ac-NEO) is a trichothecene mycotoxin produced by various fungal species, particularly within the genus Fusarium. This compound has garnered attention due to its biological activities, including neuroprotective effects, cytotoxicity, and potential implications in agricultural contexts as a phytotoxin. This article synthesizes current research findings on the biological activity of 8-Ac-NEO, highlighting its mechanisms of action, effects on human and animal health, and its role in plant pathology.
Chemical Structure and Biosynthesis
8-Ac-NEO is characterized by an acetyl group at the C-8 position of the neosolaniol backbone. The biosynthesis of 8-Ac-NEO involves several enzymatic steps, including hydroxylation and esterification reactions mediated by specific genes such as Tri1 and Tri16 in Fusarium species. These genes encode enzymes responsible for the modification of trichothecene compounds, leading to the production of various derivatives including 8-Ac-NEO .
Biological Activities
1. Neuroprotective Effects
Recent studies have demonstrated that 8-Ac-NEO exhibits significant neuroprotective activity against glutamate-induced cytotoxicity in HT22 neuronal cells. This effect suggests that 8-Ac-NEO may have therapeutic potential in neurodegenerative diseases where glutamate toxicity is a contributing factor .
2. Cytotoxicity
The cytotoxic effects of 8-Ac-NEO have been evaluated in various cell lines. It has shown varying degrees of cytotoxicity against Vero cells, with studies indicating that it can induce cell death at certain concentrations. The IC50 values for 8-Ac-NEO are critical for assessing its safety in agricultural applications and potential health risks .
3. Antimicrobial Activity
Although primarily studied for its toxicity, some research indicates that 8-Ac-NEO may possess antimicrobial properties against specific bacterial strains. This dual activity highlights its potential use as both a phytotoxin and a candidate for developing antimicrobial agents .
Case Studies
Several case studies have explored the implications of 8-Ac-NEO in agricultural settings:
- Fungal Pathogenicity : In studies involving Fusarium species, 8-Ac-NEO was identified as a virulence factor contributing to the pathogenicity of these fungi on crops. The presence of this mycotoxin can lead to significant crop losses, emphasizing the need for effective management strategies in agriculture .
- Toxicological Assessments : Research has focused on the acute toxicity of 8-Ac-NEO in animal models, particularly in poultry. One study reported that exposure to this compound resulted in notable adverse effects on growth and health in one-day-old broiler chicks .
Data Summary
The following table summarizes key findings related to the biological activity of 8-Ac-NEO:
Q & A
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound exposure studies?
- Methodology: Apply Hill slope models or four-parameter logistic regression to fit sigmoidal curves. Use bootstrapping to estimate confidence intervals for EC₅₀ values. Account for heteroscedasticity via weighted least squares regression .
Methodological Considerations
- Data Reprodubility : Include batch-to-batch variability assessments in analytical protocols (e.g., inter-day precision in HPLC-MS/MS runs) .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design transparency and humane endpoints .
- Conflicting Data Synthesis : Use systematic review frameworks (PRISMA) to evaluate study bias and heterogeneity in mechanistic findings .
- Interdisciplinary Collaboration : Integrate chemical analytics with omics technologies to address multifactorial research questions .
Future Research Directions
- Investigate epigenetic modifications induced by chronic low-dose this compound exposure.
- Develop aptamer-based biosensors for real-time detection in agricultural settings.
- Explore synergistic interactions with co-occurring mycotoxins using isobolographic analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
